ゲルスミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

ゲルセミンは、いくつかの科学研究において応用されており、これらには以下が含まれます。

作用機序

ゲルセミンは、主に哺乳類のグリシン受容体のアゴニストとして作用することで効果を発揮します . この相互作用は、塩化物イオンの流入に続いてニューロンに抑制性シナプス後電位を引き起こし、筋肉の弛緩につながり、高用量では麻痺をもたらします . ゲルセミンは、GABA A受容体とも相互作用し、ニューロンの興奮性に対する抑制効果にさらに貢献します .

類似化合物:

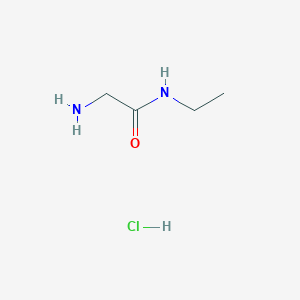

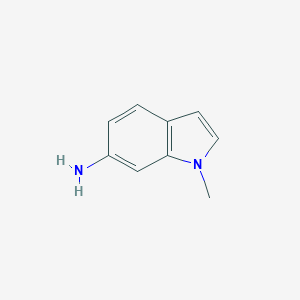

クミン: ゲルセミウム種に由来する別のインドールアルカロイドであるクミンは、グリシン受容体とも相互作用し、類似の薬理学的効果を示します.

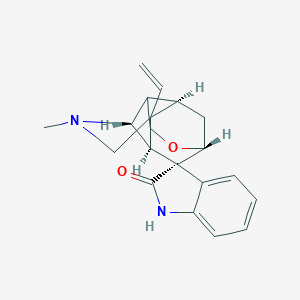

ゲルセミンの独自性: ゲルセミンの独自の構造、その六環性ケージと複数のキラル中心は、他の類似化合物とは異なります . グリシン受容体アゴニストとしての強力な活性と潜在的な治療応用は、薬理学的研究における注目すべき化合物となっています .

生化学分析

Biochemical Properties

Gelsemine has generally potent activity as an agonist of the mammalian glycine receptor . The activation of this receptor leads to an inhibitory postsynaptic potential in neurons following chloride ion influx, and systemically, to muscle relaxation of varying intensity and deleterious effect . Inhibition of xanthine oxidase and lipid peroxidation activities were noted, along with "increased production and/or activity of anti-oxidants, both enzymatic and non-enzymatic" .

Cellular Effects

Gelsemine has been shown to penetrate the brain, and could produce neurological activities, such as anxiolytic and neuralgia-alleviating effects . It significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer, a main neurotoxin of Alzheimer’s disease (AD) . Gelsemine substantially prevented Aβ oligomer-induced over-activation of microglia and astrocytes, indicating that gelsemine might reduce AD-related gliosis .

Molecular Mechanism

Gelsemine’s mechanism of action involves the regulation of production of endogenous neurosteroids through glycinergic receptors . It also participates in phosphorylation reactions and nitric oxide synthesis processes . It is involved in several signaling pathways, including the neuroactive ligand-receptor interaction signaling pathway, calcium signaling pathway, and MAPK signaling pathway .

Temporal Effects in Laboratory Settings

Gelsemine has been found to produce strong analgesic effects under chronic pain conditions, without developing tolerance . This suggests that gelsemine’s effects are stable over time, making it a potential candidate for long-term use in analgesia for cancer patients .

Dosage Effects in Animal Models

In animal models, gelsemine at low concentrations (5–10 μg/kg) significantly alleviated cognitive impairments induced by β-amyloid (Aβ) oligomer . High-dose usage is prone to poisoning, aggravating the patient’s conditions .

Metabolic Pathways

The metabolic pathways of gelsemine involve demethylation and glycine conjugation . It also interacts with enzymes involved in these pathways .

Transport and Distribution

Gelsemine is widely distributed in tissues and can cross the blood-brain barrier . It is mainly accumulated in the pith region and gradually decreases from pith to epidermis .

Subcellular Localization

Subcellular localization experiments demonstrated that GeRAV1, a transcription factor from Gelsemium elegans, is a nucleoprotein

準備方法

合成経路と反応条件: ゲルセミンの全合成は、その複雑な構造のために多くの化学者にとって関心の対象となっています。いくつかの合成戦略が開発されており、それらには以下が含まれます。

アニオン性アザ-コープ転位: この方法は、アニオン性中間体の転位を利用して目的の生成物を形成します.

エノール-オキソニウム環化: このアプローチでは、環化反応を用いてゲルセミンの骨格を構築します.

不斉ディールス・アルダー反応: この方法は、不斉ディールス・アルダー反応を用いて目的の立体化学を実現します.

工業生産方法: ゲルセミンの工業生産は、その毒性と複雑な構造のために一般的ではありません。 研究で使用されるゲルセミンのほとんどは、天然源、特にゲルセミウム・エレガンスから抽出されます .

化学反応の分析

反応の種類: ゲルセミンは、さまざまな化学反応を起こし、これらには以下が含まれます。

酸化: ゲルセミンは、さまざまな酸化生成物を形成するために酸化することができます。

還元: 還元反応は、ゲルセミンの官能基を修飾するために使用することができます。

置換: 置換反応は、ゲルセミンの分子に異なる官能基を導入することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。

置換: 置換反応には、ハロゲンやアルキル化剤などの試薬が関与する可能性があります。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はゲルセミンのさまざまな酸化誘導体の形成につながる可能性があります .

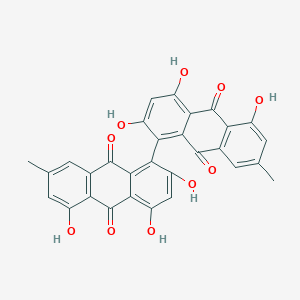

類似化合物との比較

Gelsevirine: This compound shares structural similarities with gelsemine and exhibits similar biological activities.

Humantenmine: Although structurally related, humantenmine does not display significant activity on glycine receptors.

Uniqueness of Gelsemine: Gelsemine’s unique structure, with its hexacyclic cage and multiple chiral centers, sets it apart from other similar compounds . Its potent activity as a glycine receptor agonist and its potential therapeutic applications make it a compound of significant interest in pharmacological research .

特性

Key on ui mechanism of action |

GELSEMINE ANTAGONIZED THE INHIBITORY EFFECTS OF GLYCINE, BETA-ALANINE, L-ALPHA-ALANINE, TAURINE & NORADRENALINE ON SPINAL NEURONS OF CATS. |

|---|---|

CAS番号 |

509-15-9 |

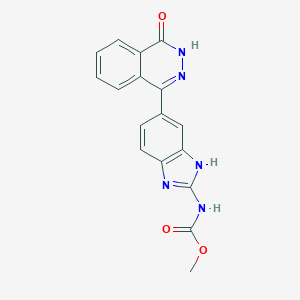

分子式 |

C20H22N2O2 |

分子量 |

322.4 g/mol |

IUPAC名 |

(2'S,3S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one |

InChI |

InChI=1S/C20H22N2O2/c1-3-19-10-22(2)16-11-9-24-15(8-13(11)19)20(17(16)19)12-6-4-5-7-14(12)21-18(20)23/h3-7,11,13,15-17H,1,8-10H2,2H3,(H,21,23)/t11?,13?,15?,16?,17?,19-,20-/m0/s1 |

InChIキー |

NFYYATWFXNPTRM-KJWRJJNGSA-N |

SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

異性体SMILES |

CN1C[C@]2(C3CC4[C@]5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

正規SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6NC5=O)C=C |

外観 |

Powder |

Color/Form |

CRYSTALS FROM ACETONE |

melting_point |

178 °C |

Key on ui other cas no. |

509-15-9 |

ピクトグラム |

Acute Toxic |

溶解性 |

SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, BENZENE, CHLOROFORM, ETHER, ACETONE, DILUTE ACIDS |

同義語 |

(+)-Gelsemine; NSC 21729; [3R-(3α,4aβ,5α,8α,8aβ,9S*,10S*)]-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro-7-methylspiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3’-[3H]indol]-2’(1’H)-one; (3R,3’S,4aR,5S,8S,8aS,9S)-5-Ethenyl-3,4,4a,5,6,7,8,8a-octahydro |

製品の起源 |

United States |

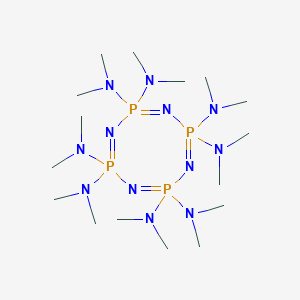

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

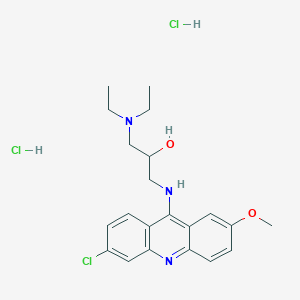

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。